molecular formula C7H6BrN3 B3001270 1-Azido-3-bromo-5-methylbenzene CAS No. 1699537-10-4

1-Azido-3-bromo-5-methylbenzene

Cat. No.: B3001270
CAS No.: 1699537-10-4
M. Wt: 212.05
InChI Key: VAOZUBNPEWVUIK-UHFFFAOYSA-N
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Description

1-Azido-3-bromo-5-methylbenzene is an organic compound with the molecular formula C7H6BrN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by an azido group (N3), a bromine atom (Br), and a methyl group (CH3), respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-5-methylbenzene can be synthesized through a multi-step process involving the bromination and azidation of 3-methylbenzene (m-xylene). The typical synthetic route includes:

Industrial Production Methods:

Chemical Reactions Analysis

1-Azido-3-bromo-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Triazoles: Formed through cycloaddition reactions.

    Amines: Formed through reduction of the azido group.

    Carboxylic Acids: Formed through oxidation of the methyl group.

Scientific Research Applications

1-Azido-3-bromo-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-3-bromo-5-methylbenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is exploited in various applications, including the synthesis of complex molecules and bioconjugation .

Comparison with Similar Compounds

1-Azido-3-bromo-5-methylbenzene can be compared with other similar compounds such as:

    1-Azido-4-bromobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.

    3-Bromophenyl azide: Similar azido and bromine substitution but without the methyl group, affecting its chemical behavior.

    1-Azido-3-methylbenzene: Lacks the bromine atom, resulting in different reactivity patterns.

Uniqueness: The presence of both azido and bromine groups in this compound provides unique reactivity, making it a versatile intermediate in organic synthesis and various applications.

Properties

IUPAC Name

1-azido-3-bromo-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)4-7(3-5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOZUBNPEWVUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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